十氢异喹啉盐酸盐

描述

Decahydroisoquinoline hydrochloride is a chemical compound with the formula C9H18ClN . It is a nitrogen-containing heterocycle .

Synthesis Analysis

The synthesis of Decahydroisoquinoline hydrochloride involves several steps. An improved synthesis of the decahydroisoquinoline fragment was developed by Hipert and co-workers at Hoffmann–La Roche which decreased the number of steps to 3 and increased the yield to 46% . The process begins with L-phenylalanine, followed by Pictet–Spengler cyclization using highly concentrated HCl in formaldehyde .Molecular Structure Analysis

The molecular formula of Decahydroisoquinoline hydrochloride is C9H18ClN . The molecular weight is 175.699 Da . The structure of Decahydroisoquinoline hydrochloride is also available as a 2D Mol file .Chemical Reactions Analysis

Decahydroisoquinoline can be formed by the hydrogenation of isoquinoline or tetrahydroisoquinoline . A novel photocatalytic route based on N-substituted auxiliaries facilitated the conversion of tetrahydroisoquinolines into the corresponding isoquinolines .Physical And Chemical Properties Analysis

Decahydroisoquinoline hydrochloride is a chemical compound with the formula C9H18ClN . The molecular weight is 175.699 Da . More detailed physical and chemical properties were not found in the retrieved sources.科学研究应用

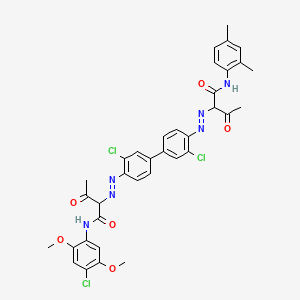

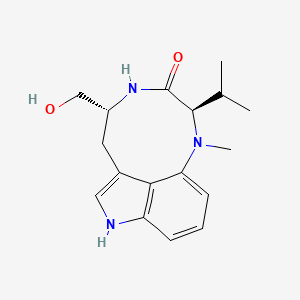

1. 生长抑素sst3受体拮抗剂的合成

NVP-ACQ090等十氢异喹啉衍生物是一种在生长抑素sst3受体上具有高效和选择性拮抗作用的物质,已经使用复杂且昂贵的方法合成了该物质。此类衍生物的开发对于受体靶向和治疗应用具有重要意义 (Bänziger等人,2003).

2. 脑缺血中的神经保护作用

LY377770等十氢异喹啉化合物在全球和局部脑缺血模型中作为神经保护剂显示出有希望的结果。这些化合物可有效降低缺血引起的多动症和神经元损伤 (O'Neill等人,2000).

3. 十氢异喹啉作为AMPA/卡因酸拮抗剂

十氢异喹啉类化合物已被评估为谷氨酸受体拮抗剂的活性,特别关注AMPA和卡因酸受体。这些化合物在缺血状况的治疗中具有潜在的治疗应用 (O'Neill等人,1998).

4. 兴奋性氨基酸(EAA)受体拮抗剂的SAR研究

十氢异喹啉-3-羧酸已被研究其作为兴奋性氨基酸(EAA)受体拮抗剂的作用。这些化合物表现出作为NMDA和AMPA受体拮抗剂的有效、选择性和全身活性特性,这对于神经保护剂的开发至关重要 (Ornstein等人,1996).

5. 作为SARS 3CL蛋白酶抑制剂的潜力

十氢异喹啉衍生物已被评估为SARS胰凝乳蛋白酶样蛋白酶(3CLpro)的抑制剂,展示了它们作为针对严重急性呼吸系统综合征(SARS)的抗病毒剂的潜力 (Shimamoto等人,2014).

安全和危害

作用机制

Target of Action

Decahydroisoquinoline hydrochloride is a nitrogen-containing heterocycle . It’s the saturated form of isoquinoline and can be formed by the hydrogenation of isoquinoline or tetrahydroisoquinoline . The compound has been identified as an Ebola invasion inhibitor, acting on an EBOV-GP target spot .

Mode of Action

It’s known that the trans-fused decahydroisoquinoline derivatives without a phenol ring bind to the opioid receptor in the micromolar order . Both the amide side chain and the nitrogen substituted by the cyclopropylmethyl group are indispensable moieties for eliciting the κ selectivity .

Biochemical Pathways

It’s known that the compound occurs naturally in some alkaloids, including gephyrotoxins and pumiliotoxin c which are found in amphibian skins . These alkaloids are known to interact with various biochemical pathways.

Pharmacokinetics

The compound’s molecular weight of 1392380 g·mol −1 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol generally have better absorption and distribution in the body.

Result of Action

It’s known that the compound has relatively strong biological activity and relatively good selectivity . It can be applied as an EBOV-GP inhibitor and applied to the preparation of related medicines for treating Ebola diseases and the like .

Action Environment

It’s known that the compound is stable under standard conditions (at 25 °c [77 °f], 100 kpa) .

属性

IUPAC Name |

1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N.ClH/c1-2-4-9-7-10-6-5-8(9)3-1;/h8-10H,1-7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YULZDKXLDMJNJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CNCCC2C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90949-02-3 | |

| Record name | decahydroisoquinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

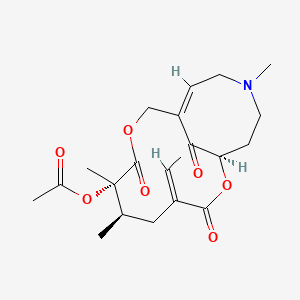

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene]](/img/structure/B3431529.png)